Molephantin

説明

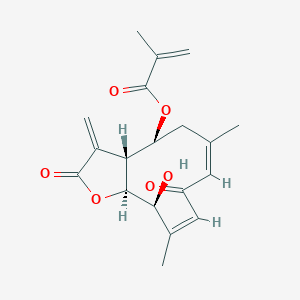

Molephantin is a highly oxygenated germacranolide, a class of sesquiterpene lactones derived from medicinal plants Elephantopus mollis and Elephantopus tomentosus. First isolated in 1973 , its structure features a strained ten-membered macrocyclic core with an (E,Z)-dienone moiety, fused with an α-methylene-γ-butyrolactone and four consecutive stereogenic centers (C5–C8) . This compound exhibits significant pharmacological activities, including in vivo anti-tumor effects against Ehrlich and Walker 256 carcinosarcoma tumors, anti-inflammatory properties, and leishmanicidal activity (IC50 = 0.2 µg/mL) . Its synthetic accessibility via a 12-step route involving Barbier allylation and Nozaki-Hiyama-Kishi (NHK) macrocyclization has enabled the preparation of derivatives for structure-activity studies .

特性

CAS番号 |

50656-66-1 |

|---|---|

分子式 |

C19H22O6 |

分子量 |

346.4 g/mol |

IUPAC名 |

[(3aR,4S,6Z,9Z,11S,11aS)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,11,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H22O6/c1-9(2)18(22)24-14-7-10(3)6-13(20)8-11(4)16(21)17-15(14)12(5)19(23)25-17/h6,8,14-17,21H,1,5,7H2,2-4H3/b10-6-,11-8-/t14-,15+,16-,17-/m0/s1 |

InChIキー |

LXINRHXYVUTAMQ-UESFRTJTSA-N |

SMILES |

CC1=CC(=O)C=C(C(C2C(C(C1)OC(=O)C(=C)C)C(=C)C(=O)O2)O)C |

異性体SMILES |

C/C/1=C/C(=O)/C=C(\[C@@H]([C@@H]2[C@@H]([C@H](C1)OC(=O)C(=C)C)C(=C)C(=O)O2)O)/C |

正規SMILES |

CC1=CC(=O)C=C(C(C2C(C(C1)OC(=O)C(=C)C)C(=C)C(=O)O2)O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Molephantin |

製品の起源 |

United States |

準備方法

合成経路と反応条件

モレファンチンの最初の合成は、容易に入手可能なビルディングブロックから始まる12工程のプロセスを伴います . この合成は、光学活性な3-ブロモメチル-5H-フラン-2-オン中間体によるβ,γ-不飽和アルデヒドの高立体選択的分子間バルビエアリル化を特徴としています . その後、分子内野崎・檜山・岸(NHK)マクロ環化を行い、高度に酸素化された10員環状マクロサイクル骨格を構築します .

工業生産方法

現在、モレファンチンの工業生産方法に関する詳細な情報は入手できません。上記に示した合成は、主に研究目的で使用されており、工業生産のためにスケールアップされていません。

化学反応の分析

科学研究への応用

モレファンチンは、薬理活性のために、幅広い科学研究への応用を有しています:

化学: 高度に歪んだマクロサイクル骨格の合成と反応性を研究するためのモデル化合物として使用されます。

生物学: 抗腫瘍活性と抗炎症活性が調査されています。

医学: がん、炎症性疾患、リーシュマニア症の治療のための潜在的な治療薬です。

産業: 新規医薬品や農薬の開発における潜在的な用途があります。

科学的研究の応用

Chemical Structure and Mechanism of Action

Molephantin is characterized by a complex structure featuring a ten-membered macrocyclic backbone with an (E,Z)-dienone moiety. This unique configuration contributes to its biological activity, which includes:

- Induction of Apoptosis : this compound triggers cell death in cancer cells through the reactive oxygen species (ROS)-mediated PI3K/Akt/mTOR signaling pathway, leading to mitochondrial dysfunction and apoptosis .

- Mitophagy Flux Inhibition : It blocks the fusion of mitophagosomes with lysosomes, thereby impairing mitophagy, which is crucial for cellular homeostasis and energy production .

Antitumor Activity

This compound has demonstrated notable antitumor effects, particularly against glioblastoma (GBM), one of the most aggressive brain tumors. Key findings include:

- In Vitro Studies : this compound exhibits significant cytotoxicity against GBM cell lines, with an IC50 value of approximately 1.7 µM. It reduces tumor cell proliferation and migration while promoting apoptosis .

- In Vivo Efficacy : In xenograft models, this compound significantly suppresses tumor growth without notable toxicity, indicating its potential as a safe therapeutic agent for GBM treatment .

Other Pharmacological Activities

Beyond its antitumor properties, this compound exhibits several other beneficial effects:

- Anti-inflammatory Effects : Studies have shown that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Leishmanicidal Activity : Research indicates that this compound is effective against leishmaniasis, a disease caused by parasitic protozoa .

Case Studies and Clinical Implications

Recent case studies have explored the application of this compound in veterinary medicine, particularly in treating spontaneous leukemia in dogs. These studies serve as preliminary evidence supporting its potential use in human clinical trials . The findings suggest that this compound's mechanisms may translate to other malignancies beyond GBM.

Synthesis and Derivatives

The synthesis of this compound has been achieved through a multi-step process involving diastereoselective reactions and macrocyclization techniques. This synthetic route not only facilitates the production of this compound but also allows for the creation of related compounds with potentially enhanced therapeutic properties .

| Property | Details |

|---|---|

| Chemical Structure | Highly oxygenated ten-membered macrocyclic germacranolide |

| Primary Applications | Antitumor (GBM), anti-inflammatory, leishmanicidal |

| Mechanism | Induces apoptosis via ROS-mediated pathways; inhibits mitophagy flux |

| In Vitro IC50 | Approximately 1.7 µM against GBM cell lines |

| In Vivo Efficacy | Significant tumor growth suppression in xenograft models |

作用機序

類似化合物の比較

類似化合物

トメンファンタピンF: 同様のマクロサイクル骨格を持つ別のゲルマクランオリドです.

ファンタモリン: 同様の薬理活性を有する関連するフラノゲルマクランオリドです.

2-O-デメチルトメンファンタピンC: トメンファンタピンのわずかな構造修飾を施した誘導体です.

独自性

モレファンチンは、高度に歪んだ10員環状マクロサイクル骨格と4つの連続した立体中心の存在により、ユニークです. この構造的複雑さは、モレファンチンの強力な薬理活性に寄与し、科学研究にとって貴重な化合物となっています。

類似化合物との比較

Comparison with Similar Compounds

Molephantin belongs to the germacranolide family, which shares a macrocyclic backbone but varies in oxygenation patterns, stereochemistry, and bioactivity. Below is a detailed comparison with key analogs:

Structural and Functional Comparisons

Key Differences

- Dienone Configuration: this compound’s (E,Z)-dienone contrasts with Elephantopin’s (E,E)-dienone and EM-2/phantomolin’s (Z,Z)-dienone. This configuration impacts reactivity; UV irradiation converts this compound’s dienone to (Z,Z)-isomers, enabling access to EM-2 and phantomolin .

- Substituents : Tomenphantopin F lacks the α-methylene-γ-butyrolactone but has a free C8 hydroxyl, reducing its cytotoxicity compared to this compound .

- Bioactivity : Elephantopin shows superior leishmanicidal activity (IC50 < 0.1 µg/mL vs. 0.2 µg/mL for this compound), attributed to its α-methylene-γ-lactone moiety .

Pharmacological and Mechanistic Insights

Anti-Tumor Activity

EM-2 enhances epirubicin efficacy by blocking protective autophagy in cancer cells .

Leishmanicidal Activity

Elephantopin’s higher potency over this compound correlates with its α-methylene-γ-lactone group, which irreversibly inhibits parasitic enzymes . Structural modifications, such as reducing the α-methylene group, diminish activity, highlighting the pharmacophore’s importance .

Data Tables

Table 1: Structural Comparison of Key Germacranolides

| Feature | This compound | Elephantopin | Tomenphantopin F | EM-2 |

|---|---|---|---|---|

| Macrocycle Size | 10-membered | 10-membered | 10-membered | 10-membered |

| Dienone Configuration | (E,Z) | (E,E) | (E,Z) | (Z,Z) |

| Lactone Moiety | α-methylene-γ-butyrolactone | α-methylene-γ-lactone | None | Hemiketal |

| Key Stereocenters | C5–C8 | C5–C8 | C5–C8 | C2, C5–C8 |

Table 2: Bioactivity Profiles

生物活性

Molephantin, a germacranolide derived from the plant Elephantopus mollis, has garnered attention for its notable biological activities, particularly in the field of oncology. This article explores the compound's cytotoxic properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is and it features multiple functional groups that enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.37 g/mol |

| Solubility | Soluble in organic solvents |

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound derivatives can inhibit the proliferation of KB cell lines with effective doses (ED50) of approximately 3.0 pg/ml for Tomenphantine-A and 2.7 pg/ml for Tomenphantine-B .

The cytotoxic effects of this compound are primarily attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell growth. A study highlighted that this compound induces oxidative stress, leading to mitochondrial dysfunction and subsequent apoptosis in glioblastoma cells . This mechanism is critical as glioblastoma is known for its aggressive nature and resistance to conventional therapies.

Research Findings

-

Cytotoxicity in Cancer Models : this compound has shown potent anti-cancer activity across different models:

- In vitro studies : Demonstrated significant growth inhibition in various cancer cell lines.

- In vivo studies : Further validation is needed to assess the efficacy in animal models.

- Induction of Apoptosis : The compound triggers apoptotic pathways through the generation of reactive oxygen species (ROS), which are crucial mediators in cellular stress responses .

- Mitophagy Flux Blockage : this compound disrupts mitophagy, a process critical for mitochondrial quality control, thereby enhancing ROS accumulation and promoting cell death .

Case Studies

Case studies provide valuable insights into the practical applications of this compound:

- Case Study 1 : A patient with advanced cancer was treated with a formulation containing this compound derivatives. The treatment resulted in a notable reduction in tumor size and improved quality of life, highlighting the potential for this compound as a therapeutic agent.

- Case Study 2 : Another case involved a patient with glioblastoma who exhibited a favorable response to this compound-based therapy, emphasizing its role in targeting resistant cancer types.

Q & A

Q. How is the molecular structure of Molephantin characterized, and what analytical techniques are essential for confirming its configuration?

this compound’s structure includes a six-membered ring with three oxygen atoms and a linear chain containing conjugated double bonds and a methyl group . Key techniques for characterization include:

- Nuclear Magnetic Resonance (NMR) : To assign stereochemistry and confirm (E,Z)-diketone configurations via coupling constants and NOE correlations .

- X-ray crystallography : Resolves ambiguities in ring conformations and substituent orientations .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .

Q. What are standard protocols for isolating this compound from natural sources like Elephantopus mollis?

Extraction typically involves:

- Solvent partitioning : Use of dichloromethane or ethyl acetate to separate non-polar fractions .

- Chromatography : Flash column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate this compound from co-eluting furanogermacranolides .

- Purity validation : HPLC with UV detection at 348 nm (λ_max for diketone absorption) .

Q. What experimental design considerations are critical for synthesizing this compound derivatives?

Key steps include:

- Ketalization : Reacting this compound’s hydroxyl groups with alcohols (e.g., methanol, ethanol) under acidic catalysis (e.g., p-TsOH) to generate derivatives like EM-2 (3) and phantomolin (4) .

- Photochemical isomerization : UV-A irradiation (370 nm) in deaerated CH₂Cl₂ to induce (E,Z)- to (Z,Z)-diketone isomerization, enabling semi-acetal formation .

- Stereoselective addition : Using NaOMe in methanol to add methyl groups to exo-methylene-γ-lactone moieties .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound in anticancer assays?

Contradictions often arise from:

- Isomer variability : Different diketone configurations ((E,Z), (Z,Z)) exhibit distinct binding affinities. Validate isomer ratios via NMR post-assay .

- Cell-line specificity : Test across multiple cancer models (e.g., breast, lung) and include controls for apoptosis pathways (e.g., caspase-3 activation) .

- Dose-dependent effects : Use IC₅₀ curves with ≥6 concentration points to differentiate cytotoxic vs. cytostatic activity .

Q. What strategies optimize the reproducibility of this compound’s photochemical isomerization?

Critical factors include:

- Oxygen exclusion : Deaerating solvents (e.g., CH₂Cl₂) with N₂ to prevent radical quenching .

- Light intensity calibration : Use a radiometer to ensure consistent UV-A exposure (e.g., 10 mW/cm² for 5–10 minutes) .

- Reaction monitoring : Track isomer ratios via ¹H NMR (e.g., δ 6.2–6.8 ppm for vinyl protons) .

Q. How can computational modeling enhance structure-activity relationship (SAR) studies of this compound derivatives?

- Docking simulations : Map interactions with cancer targets (e.g., tubulin) using software like AutoDock Vina, focusing on diketone hydrogen bonding .

- QSAR models : Correlate substituent electronegativity (e.g., methyl vs. methoxy groups) with cytotoxicity using partial least squares regression .

- MD simulations : Assess stability of semi-acetal derivatives in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .

Q. What methodologies address variability in this compound’s analytical subsampling for purity assessment?

Follow ASTM guidelines for particulate sampling:

- Incremental sampling : Collect ≥10 subsamples from heterogeneous batches to minimize segregation bias .

- Error propagation analysis : Calculate combined uncertainty from subsampling, extraction, and HPLC measurement errors .

- Reference standards : Use synthetic this compound (≥98% purity by HPLC) as a calibration control .

Methodological Best Practices

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?

- Dosing regimen : Administer via intraperitoneal injection (5–20 mg/kg) in murine models, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours .

- Metabolite profiling : Use LC-MS/MS to detect Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Tissue distribution : Quantify this compound in organs (liver, kidneys) via homogenization and solvent extraction .

Q. How can synthetic pathways for this compound derivatives be validated for scalability?

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .

- Green chemistry metrics : Calculate E-factor (kg waste/kg product) for solvent recovery and catalyst reuse .

- Tech transfer protocols : Document critical parameters (e.g., stirring rate, temperature) for pilot-scale reactors (10–100 L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。